molecular formula C33H34N4Na2O6 B3432745 Bilirubin CAS No. 93891-87-3

Bilirubin

Cat. No.: B3432745
CAS No.: 93891-87-3
M. Wt: 628.6 g/mol
InChI Key: XNHLFNMMORFXAO-PDQJREFDSA-L
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Mechanism of Action

Target of Action

Bilirubin, a metabolic product of heme, primarily targets the liver, where it undergoes conjugation, and the blood-brain barrier, where it can potentially cause neurotoxicity . It also binds to the PPARα nuclear receptor transcription factor, which regulates fatty acid oxidation and peroxisomal function to maintain cellular homeostasis .

Mode of Action

This compound is formed by the breakdown of heme present in hemoglobin, myoglobin, cytochromes, catalase, peroxidase, and tryptophan pyrrolase . In the bloodstream, unconjugated this compound binds to albumin to facilitate its transport to the liver . Once in the liver, glucuronic acid is added to unconjugated this compound by the enzyme glucuronyl transferase, forming conjugated this compound, which is soluble .

Biochemical Pathways

This compound is the catabolic product of heme metabolism . It shares its metabolic pathway with various other sparingly water-soluble substances that are excreted in bile . This compound is generated by sequential catalytic degradation of heme mediated by two groups of enzymes . Conjugated this compound is transferred across the microsomal membrane into the cytoplasm, binds to ligandin again, and is transported to the canalicular membrane. Then, it is secreted into the bile canaliculus, through electrogenic transport, which is accelerated by bicarbonate ion, as well as ATP dependent active transport .

Pharmacokinetics

This compound is metabolized solely through glucuronidation by UDP-glucuronosyltransferase (UGT) 1A1 . Immaturity of UGT1A1 in combination with overproduction of this compound during the developmental stage acts as a bottleneck to this compound elimination and predisposes the infant to high total serum this compound (TSB) levels .

Result of Action

At the cellular level, this compound exerts its toxic effect by disturbing the normal functioning of neuronal cells . This compound’s presence can cause certain inflammatory responses, resulting in the activation of proinflammatory cytokines . Additionally, research has demonstrated that this compound can negatively affect auditory abilities .

Action Environment

Numerous variables related to nutrition, ethnicity, and genetic variants at several metabolic steps may be superimposed on the normal physiological hyperbilirubinemia that occurs in the first week of life and results in this compound levels that may be toxic to the brain . Environmental factors that may alleviate or worsen the condition of hyperbilirubinemia are also discussed .

Biochemical Analysis

Biochemical Properties

Bilirubin plays a crucial role in biochemical reactions. It is formed during a process that involves oxidation-reduction reactions and conserves iron body stores . Heme is broken down into biliverdin, which is converted into unconjugated or indirect this compound (UCB). UCB is water-insoluble and enters circulation bound to albumin. In the liver, glucuronic acid is added to UCB (conjugation) to render it water-soluble (direct this compound); finally, it is either excreted into bile or recirculated back to the bloodstream, where it is filtrated by the kidneys and excreted through urine .

Cellular Effects

Elevation of plasma this compound levels is a frequent finding both in primary and hospital care. All liver lesions induce a decrease in the hepatocyte cell count, which may cause hyperbilirubinemia . Hyperbilirubinemia can originate from an alteration in any stage of this compound metabolism: excess production, impaired liver uptake, conjugation defects, or biliary excretion defects .

Molecular Mechanism

This compound may be oxidized by a chemical compound (vanadate) or the enzyme this compound oxidase (EC1.3.3.5) to biliverdin, which subsequently oxidizes to initially purple and then colorless products .

Temporal Effects in Laboratory Settings

Various analytical methods are currently available for measuring this compound and its metabolites in serum, urine, and feces. Serum this compound is determined by diazo transfer reaction, high-performance liquid chromatography (HPLC), oxidative, enzymatic, and chemical methods, direct spectrophotometry, and transcutaneous methods .

Metabolic Pathways

This compound is involved in the metabolic pathway of heme catabolism. The basic physiology of this compound metabolism, such as production, transport, and excretion, has been well described .

Transport and Distribution

This compound passes through the liver and is eventually excreted out of the body . Higher than usual levels of this compound may indicate different types of liver or bile duct problems .

Chemical Reactions Analysis

Types of Reactions: Bilirubin undergoes various chemical reactions, including oxidation, reduction, and conjugation. For instance, this compound may be oxidized by a chemical compound (vanadate) or the enzyme this compound oxidase to biliverdin, which subsequently oxidizes to initially purple and then colorless products .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bilirubin has numerous scientific research applications across various fields:

Comparison with Similar Compounds

Bilirubin is compared with its congeners such as biliverdin, mesothis compound, and their derivatives:

This compound’s unique properties, such as its potent antioxidant activity and role as a metabolic hormone, distinguish it from these similar compounds .

Properties

CAS No.

93891-87-3

Molecular Formula

C33H34N4Na2O6

Molecular Weight

628.6 g/mol

IUPAC Name

disodium;3-[2-[[3-(2-carboxylatoethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoate

InChI

InChI=1S/C33H36N4O6.2Na/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;;/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);;/q;2*+1/p-2/b26-13-,27-14-;;

InChI Key

XNHLFNMMORFXAO-PDQJREFDSA-L

SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+]

Canonical SMILES

CC1=C(NC(=C1CCC(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+]

physical_description

Light orange to reddish-brown solid;  [Merck Index] Red powder;  [Sigma-Aldrich MSDS]
Solid

Related CAS

18422-02-1 (calcium salt)
93891-87-3 (di-hydrochloride salt)
635-65-4 (Parent)

solubility

0.009 mg/mL at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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